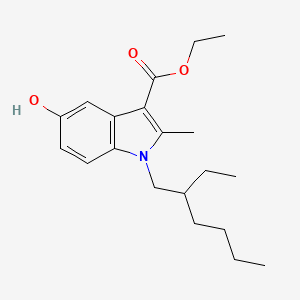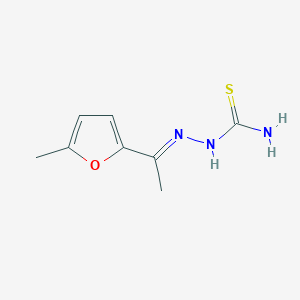![molecular formula C20H18ClN3O2 B15015426 N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B15015426.png)
N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a synthetic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a furan ring, a chlorophenyl group, and a hydrazide moiety, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves multiple steps:
Formation of 2-(4-chloro-3-methylphenoxy)acetohydrazide: This is achieved by reacting p-chloro-m-cresol with ethylchloroacetate under anhydrous conditions to yield 2-(4-chloro-3-methylphenoxy) acetate.
Condensation Reaction: The resultant acetohydrazide is then reacted with different aromatic furfural aldehydes to yield the desired Schiff bases.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the furan ring or the hydrazide moiety.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its antimicrobial and anthelmintic properties.
Biological Studies: The compound is used in studies involving bacterial and fungal inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with microbial cell membranes, leading to disruption of cellular processes. The compound targets specific enzymes and proteins, inhibiting their function and resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N’-[(5-(substituted aryl)-furan-2-yl)methylidene]acetohydrazides
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives
Uniqueness
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide stands out due to its unique combination of a furan ring and a hydrazide moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potent antimicrobial activity make it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C20H18ClN3O2 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C20H18ClN3O2/c1-14-2-8-17(9-3-14)22-13-20(25)24-23-12-18-10-11-19(26-18)15-4-6-16(21)7-5-15/h2-12,22H,13H2,1H3,(H,24,25)/b23-12+ |
InChI Key |
PSCDVXUKWLFLEI-FSJBWODESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15015350.png)
![Phenol, 4-chloro-2-[[(4-methoxyphenyl)imino]methyl]-3,5-dimethyl-](/img/structure/B15015351.png)

![(3E)-N-(3-Chloro-2-methylphenyl)-3-{[(2,4-dihydroxyphenyl)formamido]imino}butanamide](/img/structure/B15015365.png)
![(1Z)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)hydrazine](/img/structure/B15015373.png)
![2,4-dichloro-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15015390.png)
![3-(4-{[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B15015398.png)
![2-Bromo-4-chloro-6-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B15015403.png)
![3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B15015411.png)

![N'-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B15015430.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chloro-2-methylphenyl)butanamide](/img/structure/B15015436.png)
![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B15015442.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15015450.png)
